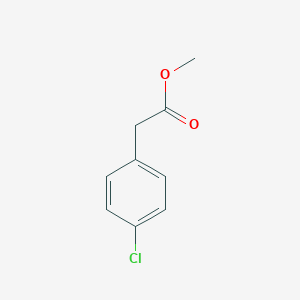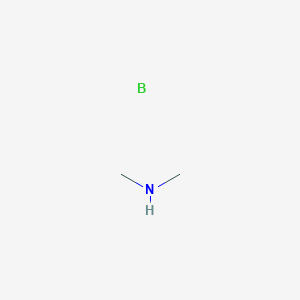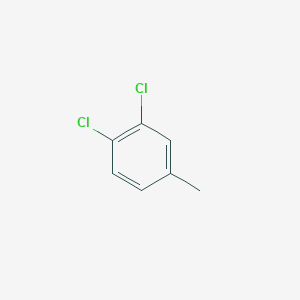
3,4-Dichlorotoluene
Overview
Description
3,4-Dichlorotoluene is a chlorinated derivative of toluene where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of other chemicals.
Synthesis Analysis
The synthesis of 3,4-dichlorotoluene has been explored using a chlorination reaction of p-chlorotoluene with AlCl3/S2Cl2 as a catalyst. The optimal conditions for this synthesis were determined to be a temperature of 100°C, a catalyst percentage of 2.0%, and a ratio of AlCl3 to S2Cl2 of 1:0.5. Under these conditions, the selectivity of 3,4-dichlorotoluene in dichlorotoluenes reached 51%, with a yield of 41.5% .
Molecular Structure Analysis
The molecular structure and electronic properties of a related compound, 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, have been investigated using density functional theory. This study included an analysis of optimized geometrical properties, wave functional properties, and band gap energies in different solvent atmospheres. The reactive sites were identified through MEP analysis in various solutions, and excited energies were calculated using the TD-DFT method .
Chemical Reactions Analysis
The reactivity of toluene-3,4-dithiolatoantimony(III) derivatives with various oxygen and sulfur donor ligands has been characterized. These reactions produced a range of derivatives with different substituents, which were then analyzed using various spectroscopic techniques . Similarly, toluene-3,4-dithiolatoarsenic(III) derivatives were synthesized and characterized, showing good activity as antibacterial and antifungal agents .
Physical and Chemical Properties Analysis
The dynamics of the dielectric relaxation process in 3,4-dichlorotoluene and other dichlorotoluenes were studied by measuring the real and imaginary parts of the complex dielectric permittivity in the pure liquid and in benzene solution. A single absorption band and a similar relaxation mechanism were found for all three isomers, both in the pure liquid and in solution, which were interpreted according to the Debye model .
Scientific Research Applications
1. Isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene
- Application Summary : This research investigates the influence of catalyst HZSM-5 on the isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-dichlorotoluene (2,4-DCT) .
- Methods and Procedures : The study observes that hydrothermal treatment leads to a decrease in total acidity and Brønsted/Lewis ratio of HZSM-5 while generating new secondary pores .
2. Growth supplement in culture medium of Ralstonia sp. strain PS12
- Application Summary : 3,4-Dichlorotoluene is added as a growth supplement in the culture medium of Ralstonia sp. strain PS12 .
3. Determination of enthalpy of formation for molecular complexes
- Application Summary : 3,4-Dichlorotoluene was used in determination of enthalpy of formation for molecular complexes of I2 with chloromethylbenzene molecules in CCl4 .
4. Isomerization and Redistribution of 2,5-Dichlorotoluene
- Application Summary : This research investigates the isomerization and redistribution reactions of 2,5-dichlorotoluene (2,5-DCT) over Lewis acidic AlCl3 catalyst .
- Methods and Procedures : The reactions were conducted at temperatures ranging from 392.15 K to 452.15 K .
- Results and Outcomes : 2,6-, 3,5-, 2,4-, 3,4-, and 2,3-Dichlorotoluenes (DCT) with the yields of ca. 5.6%, 9.6%, 16.2%, 3.3%, and 2.3% were formed via the isomerization reactions at equilibrium .
5. Ammoxidation of 3,4-Dichlorotoluene
- Application Summary : This research studies the ammoxidation of 3,4-dichlorotoluene (DCT) to prepare 3,4-dichlorobenzonitrile (DCBN) over silica supported vanadium phosphorus oxide catalysts .
6. Synthesis of Fine Chemicals
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2-dichloro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUIWKFIFOJVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021814 | |
| Record name | 3,4-Dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorotoluene | |
CAS RN |
95-75-0 | |
| Record name | 3,4-Dichlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-dichloro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DICHLOROTOLUENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-dichloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



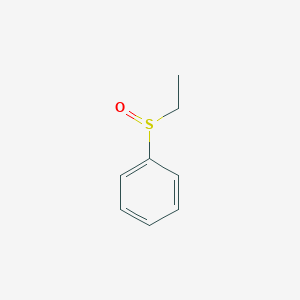
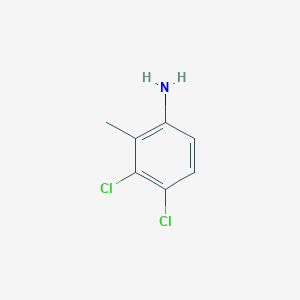
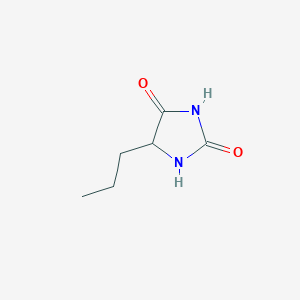

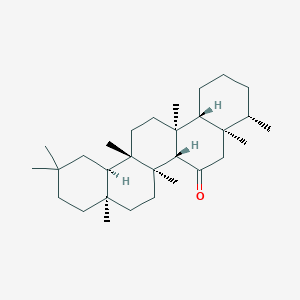
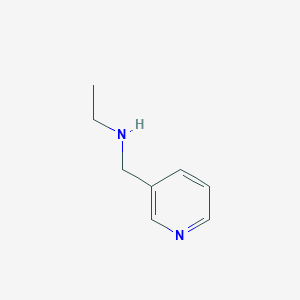
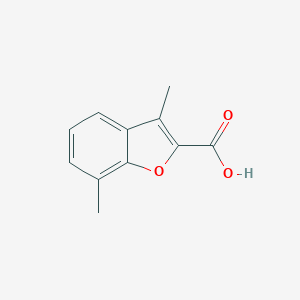
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
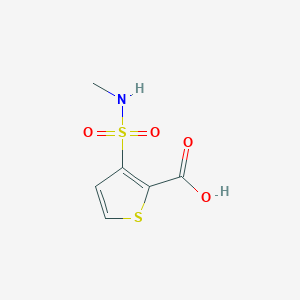
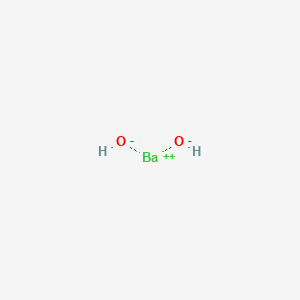
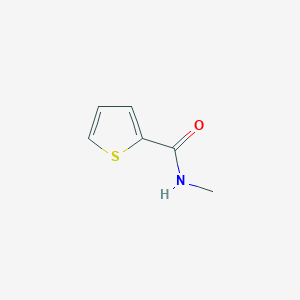
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
